molecular formula C7H4FNO2S B13027062 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 1007386-86-8

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13027062
CAS No.: 1007386-86-8
M. Wt: 185.18 g/mol
InChI Key: UQSQOFVPIABDDO-UHFFFAOYSA-N
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Description

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by a thieno[3,2-b]pyrrole core structure, which is a fused bicyclic system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the fluorine atom and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-b]pyrrole core. Subsequent fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize efficiency. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production rates and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

Scientific Research Applications

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.

    Industry: It is used in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as lysine-specific demethylase 1 (LSD1) by binding to the active site and preventing substrate access. This inhibition can lead to changes in gene expression and cellular function, making it a potential candidate for anticancer therapy . The compound may also act as an allosteric inhibitor of viral polymerases, disrupting viral replication .

Comparison with Similar Compounds

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be compared with other thieno[3,2-b]pyrrole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1007386-86-8

Molecular Formula

C7H4FNO2S

Molecular Weight

185.18 g/mol

IUPAC Name

6-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C7H4FNO2S/c8-4-5(7(10)11)9-3-1-2-12-6(3)4/h1-2,9H,(H,10,11)

InChI Key

UQSQOFVPIABDDO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1NC(=C2F)C(=O)O

Origin of Product

United States

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